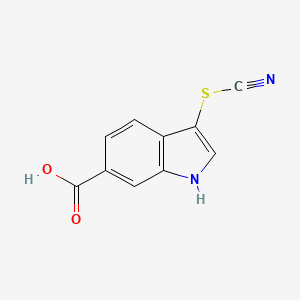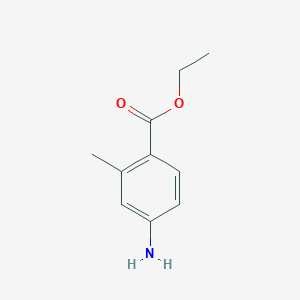
2-Methylindole-3-carboxaldehyde
Overview
Description
2-Methylindole-3-carboxaldehyde is a 2-substituted 1H-indole-3-carboxylate derivative . It is also known as 3-Formyl-2-methylindole .
Synthesis Analysis
2-Methylindole-3-carboxaldehyde can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Oxidative activation of 2-methylindole-3-carboxaldehyde via N-heterocyclic carbene organocatalysis generates heterocyclic ortho-quinodimethane as a key intermediate .Molecular Structure Analysis
The molecular formula of 2-Methylindole-3-carboxaldehyde is C10H9NO . The SMILES string representation isCc1[nH]c2ccccc2c1C=O . Chemical Reactions Analysis
2-Methylindole-3-carboxaldehyde has been used in the preparation of 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde . It has also been used as a reactant for the preparation of various compounds, including tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, fluorescent sensors (BODIPY), antimicrobial agents against methicillin-resistant Staphylococcus aureus, G protein-coupled receptor CRTh2 antagonists, inhibitors of PI3 kinase-α, antitubercular agents, anti-inflammatory agents, Mycobacterium tuberculosis protein tyrosine phosphatase B, glucocorticoid receptor ligands, and agents stimulating neurite outgrowth .Physical And Chemical Properties Analysis
2-Methylindole-3-carboxaldehyde is a brown powder . It has a melting point of 200-201 °C (lit.) .Scientific Research Applications
Anti-Breast Cancer Agents
Indole scaffolds, such as 2-Methylindole-3-carboxaldehyde, are well-documented for their biological accessibility and broader therapeutic applications . They have been used in designing anti-breast cancer agents . The cellular interaction of the indole moiety and its intrinsic effects on cell transduction and proliferation mechanisms in cancer biology have been widely acknowledged .
Drug-Resistant Breast Cancer Treatment
The structural insights of indole compounds in targeting drug-resistant breast cancer have yet to be elaborated upon . However, recent studies have shown optimistic evidence on the druggability of indole derivatives for breast cancer .
Synthesis of Derivatives
2-Methylindole-3-carboxaldehyde has been used as a starting compound for the synthesis of derivatives . For example, Ozcan-Sezer S and colleagues synthesized a derivative by using 2-methylindole-3-carboxaldehyde with arylhydrazine . This derivative showed cell death at an IC50 value of 8.72 µM .
Preparation of 1-Phenylsulfonyl-2-Methylindole-3-Carboxaldehyde
2-Methylindole-3-carboxaldehyde has been used in the preparation of 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde .
Reactant for Preparation of Tryptophan Dioxygenase Inhibitors
This compound has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators .
Reactant for Preparation of Fluorescent Sensors (BODIPY)
2-Methylindole-3-carboxaldehyde has been used as a reactant for the preparation of fluorescent sensors (BODIPY) .
Mechanism of Action
Target of Action
2-Methylindole-3-carboxaldehyde, also known as 2-Methyl-1H-indole-3-carbaldehyde, is a versatile compound with several potential targets. It has been used in the preparation of tryptophan dioxygenase inhibitors , which are potential anticancer immunomodulators . It also plays a role in the synthesis of fluorescent sensors (BODIPY), antimicrobial agents against methicillin-resistant Staphylococcus aureus, G protein-coupled receptor CRTh2 antagonists, inhibitors of PI3 kinase-α, antitubercular agents, anti-inflammatory agents, Mycobacterium tuberculosis protein tyrosine phosphatase B inhibitors, glucocorticoid receptor ligands, and agents stimulating neurite outgrowth .
Mode of Action
The compound’s mode of action is primarily through its oxidative activation via N-heterocyclic carbene organocatalysis, which generates heterocyclic ortho-quinodimethane as a key intermediate . This intermediate plays a crucial role in various biochemical reactions, contributing to the diverse biological activities of 2-Methylindole-3-carboxaldehyde.
Biochemical Pathways
2-Methylindole-3-carboxaldehyde is involved in the metabolism of tryptophan, an essential amino acid . It is produced by the degradation of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
The molecular and cellular effects of 2-Methylindole-3-carboxaldehyde’s action are diverse due to its involvement in various biochemical pathways. For instance, it has been used in the preparation of tryptophan dioxygenase inhibitors, which can potentially modulate cancer immunotherapy . It also contributes to the synthesis of various other biologically active compounds .
Action Environment
The action of 2-Methylindole-3-carboxaldehyde is influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota composition can therefore impact the production and subsequent actions of 2-Methylindole-3-carboxaldehyde. Additionally, factors such as pH, temperature, and the presence of other compounds can potentially affect the stability and efficacy of this compound.
Safety and Hazards
properties
IUPAC Name |
2-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-9(6-12)8-4-2-3-5-10(8)11-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZIVXOEJNAIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063853 | |
| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylindole-3-carboxaldehyde | |
CAS RN |
5416-80-8 | |
| Record name | 2-Methylindole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5416-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005416808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylindole-3-carboxaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11895 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-3-carboxaldehyde, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1H-indole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FORMYL-2-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Y4EK4FX7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

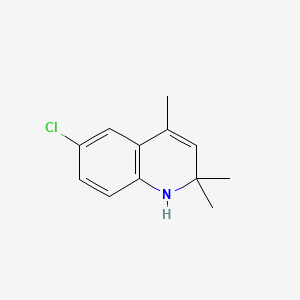
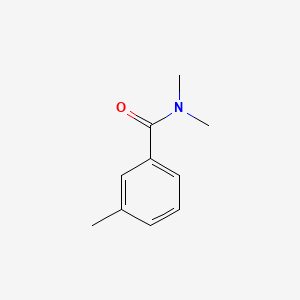

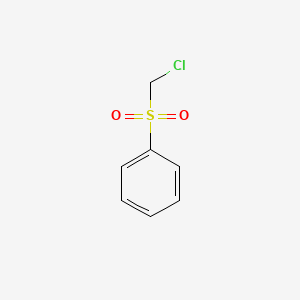
![2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole](/img/structure/B1346829.png)
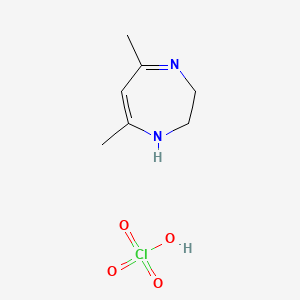


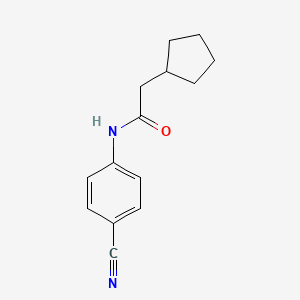
![3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid](/img/structure/B1346841.png)
